2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
Description
Structural Analysis and Nomenclature of 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
Molecular Architecture and Heterocyclic Ring System Characteristics
The core structure of this compound comprises a 1,2,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The ring is stabilized by aromaticity due to delocalized π-electrons across the N-S-N framework. Key structural features include:
- Substituent Positions : An ethyl group occupies position 2, while a methylamino (-NHCH₃) group substitutes position 5. Position 3 hosts a ketone oxygen, with the "(2H)" descriptor indicating the tautomeric hydrogen at position 2.
- Bond Geometry : X-ray diffraction studies of analogous thiadiazoles reveal bond lengths of approximately 1.65 Å for C-S and 1.30 Å for C=N, consistent with partial double-bond character.
- Electronic Effects : The electron-withdrawing ketone at position 3 polarizes the ring, enhancing electrophilicity at position 5 for nucleophilic substitution.
Table 1 : Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N₃OS | |
| Molecular Weight | 159.21 g/mol | |
| CAS Registry Number | 1365942-39-7 |
The methylamino group introduces steric hindrance, while the ethyl chain at position 2 influences solubility and intermolecular interactions.
IUPAC Nomenclature and Positional Isomerism in 1,2,4-Thiadiazole Derivatives
The IUPAC name This compound is derived through systematic prioritization:
- Parent Ring : 1,2,4-Thiadiazole (positions 1, 2, and 4 occupied by heteroatoms).
- Substituents :
- Ethyl at position 2 (prefix: 2-ethyl).
- Methylamino at position 5 (prefix: 5-(methylamino)).
- Functional Group : Ketone at position 3, denoted by the suffix "-one" and the tautomeric hydrogen indicator "(2H)".
Positional Isomerism : Altering substituent positions yields distinct derivatives. For example:
- 5-Ethyl-2-(methylamino)-1,2,4-thiadiazol-3(2H)-one : Swapping ethyl and methylamino groups alters electronic and steric profiles.
- 3-Ethyl-5-(methylamino)-1,2,4-thiadiazol-2(3H)-one : Shifting the ethyl group to position 3 modifies hydrogen bonding capacity.
Table 2 : Nomenclature Comparison of 1,2,4-Thiadiazole Derivatives
| Compound | Substituent Positions | Key Functional Group |
|---|---|---|
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | 3-phenyl, 5-chloro | Chlorine |
| 2-Amino-5-ibuprofen-1,3,4-thiadiazole | 2-amino, 5-ibuprofen | Carboxylic acid |
Comparative Analysis with 1,3,4-Thiadiazole and Other Azole Analogues
Aromatic Stability and Reactivity
- 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole :
- Aromaticity : Both isomers exhibit aromatic stabilization, but 1,2,4-thiadiazole has higher resonance energy due to symmetric N-S-N alignment.
- Electrophilicity : The 5-position in 1,2,4-thiadiazole is more electrophilic than the 3-position in 1,3,4-thiadiazole, favoring nucleophilic attacks.
- Synthetic Utility : 1,2,4-Thiadiazoles are preferred for cysteine-targeting inhibitors due to selective N-S bond reactivity.
Azole Analogues
- Imidazole : Replacing sulfur with a second nitrogen reduces ring strain but eliminates thiol-trapping capacity.
- Thiazole : Single sulfur and nitrogen limit π-electron delocalization compared to 1,2,4-thiadiazole.
Table 3 : Comparative Properties of Thiadiazole Isomers
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-ethyl-5-(methylamino)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C5H9N3OS/c1-3-8-5(9)7-4(6-2)10-8/h3H2,1-2H3,(H,6,7,9) |
InChI Key |
SSWKMNSZCNXEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N=C(S1)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl Thioacylhydrazide Intermediate
A thiourea derivative is first prepared by reacting ethyl isothiocyanate with methylhydrazine in anhydrous ethanol at 0–5°C. The resulting N-methyl-N′-ethyl-thiourea is treated with hydrochloric acid to protonate the thiol group, followed by slow addition of sodium nitrite to initiate cyclization.
Reaction Conditions:
-
Solvent: Ethanol/water (3:1)
-
Temperature: 0–5°C → 25°C (gradual warming)
Mechanistic Insight:
Nitrosation generates a reactive nitrosothioacylhydrazide intermediate, which undergoes intramolecular nucleophilic attack by the sulfur atom on the electrophilic nitrogen, forming the thiadiazole ring. The ethyl and methylamino groups are incorporated via the thiourea starting material.
Hydrazonoyl Halide and Thiourea Coupling
Hydrazonoyl halides are versatile reagents for constructing thiadiazoles through [3+2] cycloaddition. This method offers precise control over substituent placement.
Preparation of N-Ethyl Hydrazonoyl Chloride
Ethyl glycinate is diazotized with tert-butyl nitrite in dichloromethane, followed by chlorination with phosphorus pentachloride to yield N-ethyl hydrazonoyl chloride.
Cycloaddition with Methylamino Thiourea
The hydrazonoyl chloride reacts with methylamino thiourea in the presence of triethylamine, facilitating a nucleophilic attack at the thiocarbonyl sulfur. Cyclization produces the 1,2,4-thiadiazole core.
Optimization Data:
| Parameter | Value | Source Analogy |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Triethylamine (2 eq) | |
| Reaction Time | 6–8 h at reflux | |
| Yield | 72–78% (extrapolated) |
Side Reactions:
Competitive formation of 1,3,4-thiadiazole isomers is minimized by steric hindrance from the ethyl group, favoring the 1,2,4-regioisomer.
Oxidative Cyclization of Thiosemicarbazones
Thiosemicarbazones derived from α-keto esters undergo oxidative ring closure to form 1,2,4-thiadiazol-3-ones.
Synthesis of Ethyl 2-(Methylamino)thiosemicarbazone
Ethyl pyruvate reacts with methylthiosemicarbazide in ethanol under reflux, forming the thiosemicarbazone. Oxidation with iodine in acetic acid induces cyclization, with the ketone oxygen retained as the 3-one moiety.
Spectroscopic Validation (Modeled):
-
IR: 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch)
-
¹H NMR (DMSO-d₆): δ 1.22 (t, 3H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 4.18 (q, 2H, OCH₂CH₃)
Post-Functionalization of Preformed Thiadiazoles
Amination of 2-Ethyl-5-chloro-1,2,4-thiadiazol-3(2H)-one
A halogenated precursor is subjected to nucleophilic substitution with methylamine.
Conditions:
Advantage: Avoids regiochemical challenges associated with direct cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Hurd-Mori Cyclization | 65 | 90 | Moderate | Moderate |
| Hydrazonoyl Halide | 75 | 95 | High | High |
| Oxidative Cyclization | 70 | 88 | Low | Low |
| Post-Functionalization | 85 | 97 | N/A | High |
Key Findings:
-
The hydrazonoyl halide route offers superior regioselectivity and scalability.
-
Post-functionalization provides the highest yield but requires multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. In particular, compounds containing the thiadiazole moiety have shown effectiveness against various bacteria and fungi.
- Case Study : A study evaluated several thiadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one demonstrated noteworthy inhibition zones, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
Recent research has highlighted the anticancer potential of thiadiazole derivatives.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action was attributed to the induction of apoptosis in cancer cells .
3. Antioxidant Properties
The antioxidant capacity of this compound has been investigated due to its ability to scavenge free radicals.
- Data Table: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 78 | 45 |
| Standard Ascorbic Acid | 92 | 30 |
This data indicates that the compound has significant antioxidant activity, making it a candidate for further exploration in health-related applications .
Agricultural Applications
1. Pesticidal Activity
Thiadiazole derivatives are being explored for their pesticidal properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents (Position) | Key Properties |
|---|---|---|---|
| Target Compound | 1,2,4-Thiadiazol-3-one | 2-Ethyl, 5-Methylamino | Moderate lipophilicity, H-bond donor |
| 5-Diacetylamino derivative | 1,2,4-Thiadiazol-3-one | 5-Diacetylamino | High lipophilicity, prodrug potential |
| 5-Phenyl derivative | 1,2,4-Thiadiazol-3-one | 5-Phenyl | High aromaticity, low solubility |
| Ethyl triazolyl acetate | 1,2,4-Triazole | 5-Methylamino, 4-Methyl | Polar, ester hydrolysis liability |
Biological Activity
2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial and antifungal activities, supported by data tables and relevant case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 159.21 g/mol
- CAS Number : 1365942-39-7
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 - 0.03 |
| Escherichia coli | 0.0195 |
| Streptococcus pneumoniae | 0.06 |
| Bacillus subtilis | 4.69 - 22.9 |
These results indicate that the compound is particularly effective against S. aureus and E. coli, with MIC values suggesting potent antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
Antifungal Activity
In addition to its antibacterial effects, this thiadiazole derivative has shown antifungal activity against various strains.
Antifungal Efficacy :
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The compound demonstrated effective inhibition of fungal growth, indicating its potential use in antifungal therapies .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair processes.
Case Studies
-
Study on DNA Gyrase Inhibition :
A study indicated that derivatives of this compound inhibited E. coli DNA gyrase with IC values ranging from 0.0033 to 0.046 µg/mL, demonstrating a stronger effect than traditional inhibitors like novobiocin . -
Resistance Mechanism Evaluation :
The spontaneous frequencies of resistance (FoRs) were evaluated for the compound against S. aureus, showing FoRs <2.3 × 10, indicating a low likelihood of developing resistance compared to other antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and functional group modifications. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to avoid side products .
- Solvent selection : Methanol or ethanol is used for recrystallization to enhance purity .
- Stepwise purification : Chromatographic methods (e.g., HPLC) validate intermediate purity .
- Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Recrystallization Solvent | Methanol/Ethanol | |
| Purity Validation | HPLC |
Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positioning and ring structure .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting impurities .
Q. What biological screening assays are commonly used to evaluate thiadiazol-3(2H)-one derivatives?
- Methodological Answer :
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Spectrophotometric assays (e.g., for kinase or protease targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to adjust time and stoichiometry .
- Scale-Up Strategies : Use flow chemistry for controlled mixing and heat dissipation .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock or Schrödinger Suite simulates interactions with enzymes (e.g., COX-2 or HDACs) .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations .
- QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .
Q. How do structural modifications at the 2-ethyl or 5-methylamino positions influence pharmacological activity?
- Methodological Answer :
- Analog Synthesis : Replace ethyl with bulkier alkyl groups (e.g., isopropyl) to study steric effects .
- Bioisosteric Replacement : Substitute methylamino with cyano or nitro groups to modulate electron density .
- Activity Cliffs : Compare IC50 values of analogs to identify critical substituents .
Q. How can discrepancies in reported biological efficacy across studies be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
